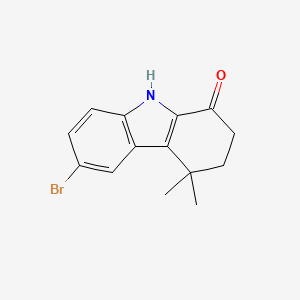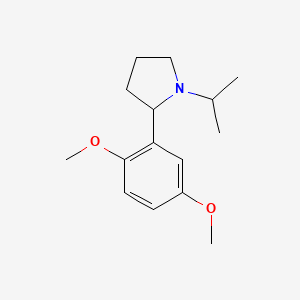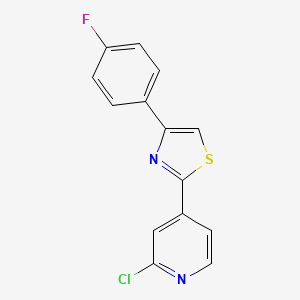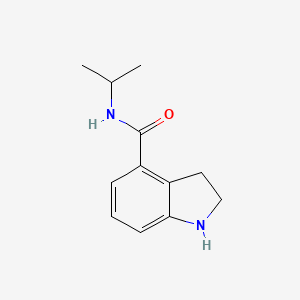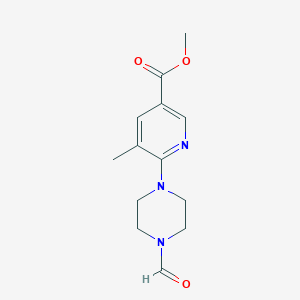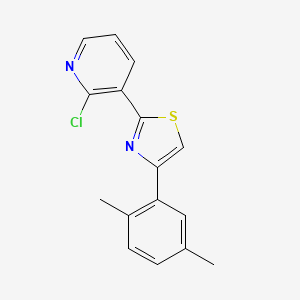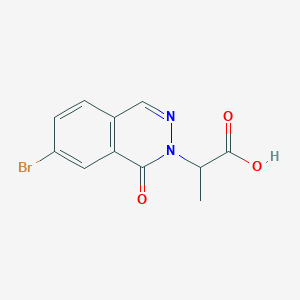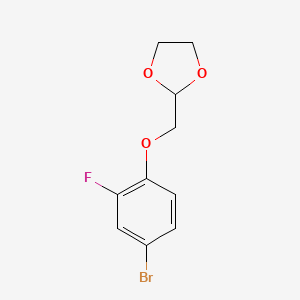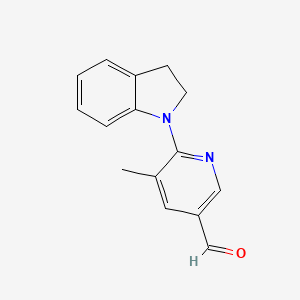
6-(Indolin-1-yl)-5-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Indolin-1-yl)-5-methylnicotinaldehyde is a chemical compound that features an indoline moiety attached to a nicotinaldehyde framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and nicotinaldehyde groups in its structure allows for unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinaldehyde typically involves the condensation of indoline derivatives with nicotinaldehyde under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic addition of the indoline nitrogen to the aldehyde carbon, followed by dehydration to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indoline nitrogen can participate in substitution reactions, where it can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 6-(Indolin-1-yl)-5-methylnicotinic acid.
Reduction: 6-(Indolin-1-yl)-5-methylnicotinalcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the indoline moiety.
科学研究应用
6-(Indolin-1-yl)-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism by which 6-(Indolin-1-yl)-5-methylnicotinaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The indoline moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitrile and 1-(indolin-1-yl)ethan-1-one share structural similarities with 6-(Indolin-1-yl)-5-methylnicotinaldehyde.
Nicotinaldehyde derivatives: Compounds such as 5-methylnicotinaldehyde and 6-(indolin-1-yl)nicotinaldehyde are closely related.
Uniqueness: this compound is unique due to the combination of the indoline and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-10H,6-7H2,1H3 |
InChI 键 |
ADTTUANFGVDIHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
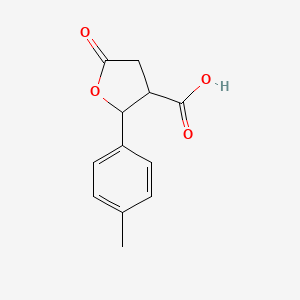
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
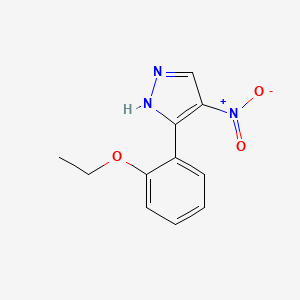
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)
